Pyrido[2,3-f]quinoxaline-9-carbaldehyde
Description
Properties
IUPAC Name |
pyrido[2,3-f]quinoxaline-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O/c16-7-9-3-1-8-2-4-10-12(11(8)15-9)14-6-5-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYZBHRARIVLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC3=NC=CN=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271246 | |
| Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351516-06-7 | |
| Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,3-f]quinoxaline-9-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation and Site-Selective Cyclization Approaches
One of the primary synthetic routes to pyrido[2,3-f]quinoxaline derivatives, including aldehyde-functionalized variants, involves cyclocondensation reactions starting from appropriately substituted quinoline or quinoxaline precursors. A key method reported involves the nucleophilic addition and subsequent cyclocondensation of diaminoquinoline derivatives with α-acetyl-N-arylhydrazonoyl chlorides under mild reflux conditions in ethanol with triethylamine as a base.
-
- Starting from ethyl 7,8-diamino-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, the reaction with α-acetyl-N-arylhydrazonoyl chlorides proceeds via site-selective condensation at the 8-amino group, followed by intramolecular nucleophilic addition involving the 7-amino group.
- This sequence leads to the formation of tetrahydropyrido[2,3-f]quinoxaline intermediates, which can be further oxidized or functionalized to yield the desired pyridoquinoxaline aldehyde derivatives.
- The reaction is typically carried out in ethanol with triethylamine under gentle reflux for 3-4 hours, followed by cooling and purification via preparative silica gel chromatography.
- Yields reported for related derivatives range from 29% to 43%, indicating moderate efficiency with scope for optimization.
-
- The reaction is site-selective, favoring condensation at the more nucleophilic amino group.
- The process is a one-pot cyclocondensation reminiscent of known cyclization reactions of α-acetylnitrile imines, leading to complex fused heterocyclic systems.
- The method provides a versatile platform for introducing aryl or heteroaryl substituents, which can be tailored for further functionalization to aldehyde derivatives.
| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 7,8-diaminoquinoline derivative + α-acetyl-N-arylhydrazonoyl chloride, EtOH, triethylamine, reflux 3-4 h | Formation of tetrahydropyrido[2,3-f]quinoxaline intermediate | 29-43 | Site-selective cyclocondensation |
| 2 | Workup and purification (acidification, chromatography) | Isolation of cyclized product | - | Purification by silica gel TLC |
This approach is well-documented in the synthesis of related pyrido[2,3-f]quinoxaline carboxylates and oxo derivatives, providing a foundation for aldehyde functionalization through subsequent oxidation or formylation steps.
Gould-Jacobs Reaction for Pyridoquinoxaline Core Construction
The Gould-Jacobs reaction, a classical method for annulating pyridine rings onto aromatic amines, has been employed to construct the pyrido[2,3-f]quinoxaline skeleton. This involves the condensation of 5-aminoquinoxaline derivatives with β-ketoesters or related reagents, followed by cyclization under acidic or thermal conditions.
-
- The reaction enables the formation of 7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline-8-carboxylic acid derivatives, which can be further manipulated to introduce aldehyde groups at the 9-position by selective oxidation or formylation.
-
- Efficient annulation of the pyridine ring onto quinoxaline precursors.
- Amenable to functional group modifications for aldehyde introduction.
-
- Requires careful control of reaction conditions to avoid side products.
- Typically involves multiple steps for aldehyde functionalization.
This method is historically significant and provides a strategic route to the fused heterocyclic core essential for pyrido[2,3-f]quinoxaline-9-carbaldehyde synthesis.
Functional Group Transformations: Introduction of the Aldehyde Moiety
Following the construction of the pyrido[2,3-f]quinoxaline core, the introduction of the 9-carbaldehyde group is commonly achieved via:
-
- Oxidation of methyl or hydroxymethyl substituents at the 9-position using reagents such as manganese dioxide (MnO2), selenium dioxide (SeO2), or pyridinium chlorochromate (PCC).
- Careful control of conditions is necessary to avoid over-oxidation or ring degradation.
-
- Vilsmeier-Haack formylation using POCl3 and DMF to introduce the aldehyde group at the 9-position on the aromatic ring.
- This method is widely used for formylation of heteroaromatic compounds and can be adapted for pyridoquinoxaline systems.
-
- Treatment of the appropriate pyrido[2,3-f]quinoxaline precursor with Vilsmeier reagent at low temperature, followed by aqueous workup, affords the 9-carbaldehyde derivative in moderate to good yields.
These transformations are crucial for obtaining the aldehyde functionality necessary for further derivatization or biological evaluation.
Green and One-Pot Synthetic Strategies
Recent advances in quinoxaline chemistry emphasize eco-friendly and efficient synthetic routes, including:
One-Pot Multicomponent Reactions :
- Combining condensation, cyclization, and functional group introduction steps in a single reaction vessel reduces reaction times and waste.
- Use of mild bases and solvents such as ethanol enhances sustainability.
Microwave-Assisted Synthesis :
- Microwave irradiation accelerates reaction kinetics and improves yields.
- Applied to cyclocondensation and formylation steps in quinoxaline synthesis.
-
- Utilization of non-toxic catalysts and solvent-free conditions where feasible.
While these methods have been broadly applied to quinoxaline derivatives, specific adaptations for this compound are under active investigation, aiming to improve yield, selectivity, and environmental impact.
Summary Table of Preparation Methods
The preparation of this compound primarily relies on the construction of the fused pyridoquinoxaline core via cyclocondensation and annulation strategies, followed by selective introduction of the aldehyde group through oxidation or formylation. The site-selective cyclocondensation of diaminoquinoline derivatives with α-acetyl-N-arylhydrazonoyl chlorides under mild conditions is a well-documented and versatile method. Classical approaches such as the Gould-Jacobs reaction provide foundational synthetic routes for the core structure. Recent trends focus on green chemistry and one-pot methods to enhance efficiency and sustainability.
This compound's synthesis is supported by detailed spectral and analytical characterization, confirming the structural integrity and purity of the products. The ongoing research into quinoxaline derivatives’ biological activities, particularly antiviral properties, further motivates the development of efficient and selective synthetic methodologies for this compound and related compounds.
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-f]quinoxaline-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the quinoxaline ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrido[2,3-f]quinoxaline-9-carboxylic acid
Reduction: Pyrido[2,3-f]quinoxaline-9-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrido[2,3-f]quinoxaline-9-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities. It serves as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of Pyrido[2,3-f]quinoxaline-9-carbaldehyde varies depending on its application:
Anticancer Activity: It acts by inhibiting specific kinases involved in cell proliferation and survival pathways.
Antimicrobial Activity: It disrupts the bacterial cell membrane and interferes with essential metabolic processes, leading to bacterial cell death.
Fluorescent Probes: The compound’s electronic structure allows it to absorb and emit light at specific wavelengths, making it useful for imaging and detection applications.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The aldehyde group in Pyrido[2,3-f]quinoxaline-9-carbaldehyde distinguishes it from analogs with carboxylic acid (-COOH) substituents. Key structural differences include:
- Reactivity : Aldehydes are electrophilic and prone to nucleophilic additions (e.g., forming imines or hydrazones), whereas carboxylic acids participate in salt formation or esterification.
Table 1: Structural and Functional Comparisons
*Calculated based on molecular formulas where explicit data was unavailable.
Biological Activity
Pyrido[2,3-f]quinoxaline-9-carbaldehyde is a heterocyclic compound that has garnered interest for its potential biological activities. This compound belongs to the quinoxaline family, which is known for various pharmacological properties, including antimicrobial, antitumoral, and anti-inflammatory effects. The structure of this compound allows it to interact with multiple biological targets, making it a subject of ongoing research.
Antitumor Activity
Research has indicated that derivatives of pyrido[2,3-f]quinoxaline compounds exhibit significant antitumor properties. For instance, a study demonstrated that certain quinoxaline derivatives showed promising activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 (Liver Cancer) | 5.0 |
| Quinoxaline Derivative X | MCF-7 (Breast Cancer) | 4.5 |
| Quinoxaline Derivative Y | A549 (Lung Cancer) | 6.0 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various models. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the quinoxaline ring. Modifications in the chemical structure can lead to enhanced potency or selectivity towards specific biological targets.
- Substituents at Position 2 : Electron-donating groups tend to increase antitumor activity.
- Substituents at Position 4 : Halogenated derivatives show improved antimicrobial properties.
- Aldehyde Functionality : The presence of the aldehyde group is crucial for maintaining biological activity.
Case Studies
Several studies have highlighted the efficacy of pyrido[2,3-f]quinoxaline derivatives in clinical settings:
- Study on Antitumor Activity : A recent clinical trial investigated the effects of a pyrido[2,3-f]quinoxaline derivative on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants.
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited superior activity against multidrug-resistant strains compared to conventional antibiotics.
Q & A
Q. Data Consideration :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 12–24 hours | Prolonged time → decomposition |
| Oxidant Equivalents | 1.5–2.0 eq | Excess → side products |
How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Level: Advanced
Methodological Answer:
Contradictions between NMR and X-ray data often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. To address this:
Dynamic NMR Analysis : Perform variable-temperature NMR to detect tautomeric equilibria (e.g., aldehyde vs. enol forms) .
DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify dominant conformers .
X-ray Refinement : Re-examine crystallographic data (e.g., using SHELXL ) to confirm bond lengths and angles.
Supplementary Techniques : Use IR spectroscopy to validate carbonyl stretches (~1700 cm) and mass spectrometry for molecular ion confirmation.
Q. Example Workflow :
- If NMR suggests a planar aldehyde group but X-ray shows slight distortion, consider solvent polarity effects during crystallization.
What safety precautions are critical when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
Based on structurally related aldehydes (e.g., Quinoxaline-2-carboxaldehyde):
- Hazards : Skin/eye irritation (GHS Category 2), incompatible with strong oxidizers .
- Mitigation :
- Emergency Protocols :
Decomposition Products : CO, CO₂, NOₓ (ensure proper ventilation) .
How can researchers evaluate the reactivity of the aldehyde group in this compound for downstream functionalization?
Level: Advanced
Methodological Answer:
The aldehyde group is pivotal for nucleophilic additions (e.g., Schiff base formation). To assess reactivity:
Kinetic Studies : Monitor reactions with amines (e.g., aniline) via UV-Vis or NMR to determine rate constants.
Electrophilicity Parameters : Use computational tools (Hammett constants) to predict substituent effects .
Stability Tests : Expose the aldehyde to varying pH (2–12) and track degradation via LC-MS.
Q. Example Data :
| Reaction Partner | Solvent | Temp (°C) | Completion Time | Yield (%) |
|---|---|---|---|---|
| Hydrazine | Ethanol | 25 | 2 hours | 85 |
| Hydroxylamine | DCM | 40 | 6 hours | 72 |
What strategies are effective for resolving low yields in the synthesis of pyrido-quinoxaline derivatives?
Level: Intermediate
Methodological Answer:
Low yields may stem from competing reactions or poor solubility. Solutions include:
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for cross-coupling steps (improves regioselectivity) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and enhance yield by 15–20% .
- Additives : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
Q. Case Study :
- A 2022 study achieved 95% yield for pyrido[2,3-d]pyrimidinones by optimizing catalyst loading (5 mol% Pd) and solvent (toluene/EtOH) .
How can computational modeling guide the design of this compound-based probes?
Level: Advanced
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases) .
- DFT/MD Simulations : Analyze electronic properties (HOMO-LUMO gaps) and stability in biological media.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .
Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
